molecular formula C9H12N2O3 B12050812 N-Hydroxy-3,4-dimethoxy-benzamidine

N-Hydroxy-3,4-dimethoxy-benzamidine

Cat. No.: B12050812
M. Wt: 196.20 g/mol
InChI Key: REKFOHFJHBBXOR-UHFFFAOYSA-N
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Description

N-Hydroxy-3,4-dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzamidine, characterized by the presence of hydroxy and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,4-dimethoxy-benzamidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a carbonyl compound, such as methylene tert-butyl ketone. This is followed by oxidation and imination steps to yield the target compound . The reaction conditions often include the use of bases like triethylamine (TEA) and solvents such as tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,4-dimethoxy-benzamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-3,4-dimethoxy-benzamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-3,4-dimethoxy-benzamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Hydroxy-3,4-dimethoxy-benzamidine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

REKFOHFJHBBXOR-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N\O)/N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)OC

Origin of Product

United States

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